BPR1J-097 Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

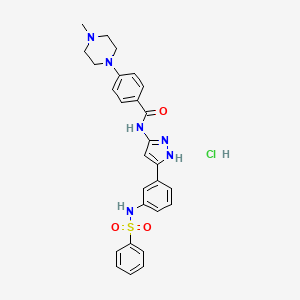

N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N6O3S.ClH/c1-32-14-16-33(17-15-32)23-12-10-20(11-13-23)27(34)28-26-19-25(29-30-26)21-6-5-7-22(18-21)31-37(35,36)24-8-3-2-4-9-24;/h2-13,18-19,31H,14-17H2,1H3,(H2,28,29,30,34);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWDSJHUJUNLGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=CC=C5.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29ClN6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BPR1J-097 Hydrochloride: A Potent FLT3 Kinase Inhibitor for Acute Myeloid Leukemia

An In-depth Technical Guide on the Mechanism of Action

Abstract

BPR1J-097 hydrochloride is a novel, potent, and selective small molecule inhibitor of Fms-like tyrosine kinase 3 (FLT3). Activating mutations in FLT3 are a major driver in the pathogenesis of Acute Myeloid Leukemia (AML), making it a key therapeutic target. BPR1J-097 demonstrates significant inhibitory activity against both wild-type and mutated forms of FLT3, leading to the suppression of downstream signaling pathways crucial for AML cell proliferation and survival. This technical guide provides a comprehensive overview of the mechanism of action of BPR1J-097, including its molecular targets, effects on cellular signaling, and preclinical efficacy. Detailed experimental protocols and quantitative data are presented to offer a thorough resource for researchers, scientists, and drug development professionals in the field of oncology.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients, approximately 25%, harbor activating mutations in the Fms-like tyrosine kinase 3 (FLT3) gene, such as internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD) like the D835Y mutation.[1] These mutations lead to constitutive activation of the FLT3 receptor, promoting uncontrolled cell proliferation and survival, and are associated with a poor prognosis. Consequently, FLT3 has emerged as a critical therapeutic target for AML. This compound is a novel therapeutic agent developed to specifically target this oncogenic driver.

Molecular Target and Binding

The primary molecular target of BPR1J-097 is the FLT3 receptor tyrosine kinase. It effectively inhibits the kinase activity of both wild-type FLT3 and its clinically relevant mutants, FLT3-ITD and FLT3-D835Y.

Mechanism of Action: Inhibition of FLT3 Signaling Pathway

BPR1J-097 exerts its anti-leukemic effects by inhibiting the constitutive activation of the FLT3 signaling pathway. In AML cells with FLT3 mutations, the receptor is perpetually phosphorylated, leading to the activation of downstream signaling cascades that promote cell survival and proliferation. BPR1J-097 intervention blocks this initial phosphorylation event.

The key downstream mediator of FLT3 signaling is the Signal Transducer and Activator of Transcription 5 (STAT5).[2][3] Upon FLT3 activation, STAT5 is phosphorylated and subsequently translocates to the nucleus to activate the transcription of genes essential for cell cycle progression and survival. BPR1J-097 effectively suppresses the phosphorylation of both FLT3 and STAT5 in a dose-dependent manner.[1][2] This inhibition of the FLT3-STAT5 axis is a critical component of BPR1J-097's mechanism of action, ultimately leading to cell cycle arrest and apoptosis in FLT3-driven AML cells.[2]

Figure 1: BPR1J-097 inhibits the FLT3 signaling pathway.

Quantitative Data

The potency of BPR1J-097 has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations.

Table 1: In Vitro Kinase Inhibitory Activity of BPR1J-097

| Kinase Target | IC50 (nM) |

| FLT3 | 1 - 10 |

| FLT1 (VEGFR1) | >1000 (59% inhibition at 1µM) |

| KDR (VEGFR2) | >1000 (91% inhibition at 1µM) |

Data compiled from published studies.[2][4]

Table 2: In Vitro Cellular Growth Inhibition by BPR1J-097

| Cell Line | FLT3 Status | GC50 (nM) |

| MOLM-13 | FLT3-ITD | 21 ± 7 |

| MV4-11 | FLT3-ITD | 46 ± 14 |

GC50 represents the 50% growth inhibition concentration.[2]

Experimental Protocols

In Vitro FLT3 Kinase Assay

To determine the 50% inhibitory concentration (IC50) of BPR1J-097 against FLT3 kinase activity, a common method is a radiometric filter binding assay.

-

Objective: To quantify the inhibition of FLT3 kinase activity by BPR1J-097.

-

Procedure:

-

Recombinant human FLT3 kinase domain is incubated with a substrate peptide (e.g., poly(Glu, Tyr) 4:1) and γ-³²P-ATP in a kinase reaction buffer.

-

Varying concentrations of BPR1J-097 are added to the reaction mixture.

-

The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the mixture is transferred to a phosphocellulose filter membrane.

-

The membrane is washed to remove unincorporated γ-³²P-ATP.

-

The amount of incorporated ³²P in the substrate peptide is quantified using a scintillation counter.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of BPR1J-097 concentration.

-

Figure 2: Workflow for a radiometric FLT3 kinase assay.

Western Blot Analysis for Phospho-FLT3 and Phospho-STAT5

This protocol is used to assess the effect of BPR1J-097 on the phosphorylation status of FLT3 and its downstream target STAT5 in AML cell lines.

-

Objective: To determine the inhibition of FLT3 and STAT5 phosphorylation by BPR1J-097 in AML cells.

-

Procedure:

-

AML cells (e.g., MV4-11 or MOLM-13) are cultured to an appropriate density.

-

Cells are treated with various concentrations of BPR1J-097 or a vehicle control for a specified duration (e.g., 2 hours).

-

Cells are harvested, washed, and lysed to extract total cellular proteins.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for phospho-FLT3, total FLT3, phospho-STAT5, and total STAT5.

-

After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensities are quantified using densitometry to determine the relative levels of phosphorylated proteins.

-

Cell Viability Assay

To measure the effect of BPR1J-097 on the proliferation of AML cells, a cell viability assay such as the MTS or MTT assay can be performed.

-

Objective: To determine the 50% growth inhibition concentration (GC50) of BPR1J-097 on AML cell lines.

-

Procedure:

-

AML cells are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of BPR1J-097.

-

Plates are incubated for a period that allows for cell proliferation (e.g., 72 hours).

-

A reagent such as MTS or MTT is added to each well.

-

The plates are incubated to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.

-

The absorbance of each well is measured using a microplate reader at the appropriate wavelength.

-

GC50 values are calculated by plotting the percentage of cell viability against the logarithm of BPR1J-097 concentration.

-

Preclinical In Vivo Efficacy

BPR1J-097 has demonstrated significant anti-tumor activity in preclinical animal models. In murine xenograft models using FLT3-driven AML cells, BPR1J-097 administered orally resulted in dose-dependent tumor growth inhibition and even tumor regression.[2] These findings, coupled with favorable pharmacokinetic properties, underscore the potential of BPR1J-097 as a therapeutic agent for AML.[2] A related compound, BPR1J-340, which was developed from the BPR1J-097 series, also showed complete tumor regression in a FLT3-ITD+ xenograft model.[3]

Conclusion

This compound is a potent and selective FLT3 kinase inhibitor that effectively targets the oncogenic signaling pathways driving a significant subset of Acute Myeloid Leukemia. Its mechanism of action, centered on the inhibition of FLT3 and STAT5 phosphorylation, leads to the induction of apoptosis in FLT3-mutated AML cells. The robust preclinical in vitro and in vivo data support the continued investigation of BPR1J-097 and its derivatives as promising therapeutic candidates for AML. Further clinical development is warranted to establish its safety and efficacy in patients.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of the Antitumor Effects of BPR1J-340, a Potent and Selective FLT3 Inhibitor, Alone or in Combination with an HDAC Inhibitor, Vorinostat, in AML Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

BPR1J-097 Hydrochloride: A Technical Guide to a Potent FLT3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPR1J-097 Hydrochloride is a novel and potent small-molecule inhibitor of Fms-like tyrosine kinase 3 (FLT3).[1][2] Activating mutations in the FLT3 gene are a significant driver in the pathogenesis of Acute Myeloid Leukemia (AML), making FLT3 a key therapeutic target.[2] BPR1J-097 has demonstrated potent inhibitory activity against both wild-type and mutated forms of FLT3, leading to the suppression of downstream signaling pathways and the induction of apoptosis in AML cells.[2] This technical guide provides a comprehensive overview of the molecular target, mechanism of action, and preclinical evaluation of this compound.

Molecular Target and Mechanism of Action

The primary molecular target of BPR1J-097 is the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase crucial for the normal development of hematopoietic stem and progenitor cells. In a significant subset of AML patients, mutations in FLT3, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to its constitutive activation. This aberrant signaling promotes uncontrolled cell proliferation and survival.

BPR1J-097 exerts its therapeutic effect by competitively binding to the ATP-binding pocket of the FLT3 kinase domain. This inhibition prevents the autophosphorylation of the FLT3 receptor, thereby blocking the activation of downstream signaling cascades, most notably the STAT5 pathway. The inhibition of FLT3/STAT5 signaling ultimately leads to cell cycle arrest and apoptosis in FLT3-driven AML cells.[2]

Quantitative Data

The following tables summarize the key quantitative data for this compound in various preclinical assays.

Table 1: In Vitro Kinase Inhibitory Activity of BPR1J-097

| Target | IC₅₀ (nM) |

| FLT3 (Wild-Type) | 11 ± 7 |

Data sourced from Lin WH, et al. Br J Cancer. 2012.[2]

Table 2: In Vitro Growth Inhibition of BPR1J-097 in AML Cell Lines

| Cell Line | FLT3 Status | GC₅₀ (nM) |

| MOLM-13 | FLT3-ITD | 21 ± 7 |

| MV4-11 | FLT3-ITD | 46 ± 14 |

Data sourced from Lin WH, et al. Br J Cancer. 2012.[2]

Signaling Pathway

The diagram below illustrates the FLT3 signaling pathway and the point of inhibition by BPR1J-097. In AML with FLT3 mutations, the receptor is constitutively active, leading to the phosphorylation of downstream targets like STAT5, which then translocates to the nucleus to promote the transcription of genes involved in cell proliferation and survival. BPR1J-097 blocks the initial autophosphorylation of FLT3, thus inhibiting the entire downstream cascade.

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of BPR1J-097 are provided below.

In Vitro FLT3 Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the kinase activity of FLT3 by measuring the amount of ADP produced in the phosphorylation reaction.

Workflow:

Detailed Protocol:

-

Reaction Setup: In a 96-well plate, combine the recombinant FLT3 enzyme, a suitable substrate (e.g., poly(E,Y)4:1), and ATP in a kinase assay buffer.

-

Inhibitor Addition: Add BPR1J-097 at various concentrations to the reaction wells. Include a DMSO control.

-

Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the phosphorylation reaction to proceed.

-

Reaction Termination: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unconsumed ATP. Incubate at room temperature for 40 minutes.

-

Signal Generation: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the FLT3 kinase activity.

Cellular FLT3 and STAT5 Phosphorylation Assay (Western Blot)

This method is used to determine the effect of BPR1J-097 on the phosphorylation status of FLT3 and its downstream target STAT5 in AML cells.

Workflow:

Detailed Protocol:

-

Cell Culture and Treatment: Culture FLT3-ITD positive human AML cell lines, such as MV4-11, in RPMI-1640 medium supplemented with 10% fetal bovine serum. Treat the cells with various concentrations of BPR1J-097 for 2 hours.[2]

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated FLT3 (p-FLT3) and phosphorylated STAT5 (p-STAT5) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The membrane can be stripped and re-probed for total FLT3, total STAT5, and a loading control (e.g., β-actin) to ensure equal protein loading.

Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.

Workflow:

Detailed Protocol:

-

Cell Seeding: Seed AML cells, such as MOLM-13 or MV4-11, into a 96-well opaque-walled plate at an appropriate density (e.g., 5,000-10,000 cells/well).

-

Drug Treatment: Add serial dilutions of BPR1J-097 to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

ATP Measurement:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the number of viable cells.

Conclusion

This compound is a potent and selective inhibitor of FLT3 kinase with significant preclinical activity against AML cells harboring activating FLT3 mutations. Its ability to inhibit the FLT3/STAT5 signaling pathway and induce apoptosis in these cells highlights its potential as a therapeutic agent for this patient population. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on novel therapies for AML.

References

The FLT3 Inhibitor BPR1J-097 Hydrochloride: A Technical Overview for Drug Discovery Professionals

An In-depth Guide to the Chemical Structure, Mechanism of Action, and Preclinical Evaluation of a Novel Acute Myeloid Leukemia (AML) Therapeutic Candidate.

Introduction

BPR1J-097 Hydrochloride is a novel, potent, and selective small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). Activating mutations in FLT3 are a significant driver of leukemogenesis and are associated with a poor prognosis. BPR1J-097 has demonstrated promising anti-tumor activity in preclinical models of AML, positioning it as a candidate for further therapeutic development. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, quantitative biological data, and key experimental protocols related to this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

BPR1J-097 is chemically identified as N1-(3-3-[(phenylsulfonyl)amino]phenyl-1H-5-pyrazolyl)-4-(4-methylpiperazino)benzamide. The hydrochloride salt form enhances its solubility and stability for research and potential therapeutic applications.

| Property | Value | Reference |

| IUPAC Name | N1-(3-3-[(phenylsulfonyl)amino]phenyl-1H-5-pyrazolyl)-4-(4-methylpiperazino)benzamide | [cite: ] |

| Molecular Formula (Free Base) | C27H28N6O3S | [cite: ] |

| Molecular Weight (Free Base) | 516.61 g/mol | [cite: ] |

| Molecular Formula (HCl Salt) | C27H29ClN6O3S | [cite: ] |

| CAS Number | 1327167-19-0 | [cite: ] |

Mechanism of Action

BPR1J-097 exerts its anti-leukemic effects by directly targeting the ATP-binding site of the FLT3 kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways critical for cell survival and proliferation. A key pathway inhibited by BPR1J-097 is the FLT3-STAT5 signaling axis. Constitutive activation of this pathway, driven by FLT3 mutations, is a hallmark of AML. By blocking this pathway, BPR1J-097 induces apoptosis in FLT3-driven AML cells.

Quantitative Biological Data

The biological activity of BPR1J-097 has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase and Cell-Based Activity

| Assay | Target/Cell Line | IC50 / GC50 (nM) | Reference |

| FLT3 Kinase Inhibition | Wild-Type FLT3 | 1 - 10 | [cite: ] |

| FLT3-D835Y | 3 | [cite: ] | |

| Cell Growth Inhibition | MOLM-13 (FLT3-ITD) | 21 ± 7 | [cite: ] |

| MV4-11 (FLT3-ITD) | 46 ± 14 | [cite: ] |

Table 2: Kinase Selectivity Profile

BPR1J-097 demonstrates selectivity for FLT3 over other related kinases.

| Kinase | % Inhibition at 1 µM | Reference |

| FLT1 (VEGFR1) | 59 | [cite: ] |

| KDR (VEGFR2) | 91 | [cite: ] |

Table 3: Pharmacokinetic Parameters in Rats

Pharmacokinetic studies in rats have shown that BPR1J-097 has favorable properties.

| Parameter | Value | Route of Administration | Reference |

| T1/2 (half-life) | 8.8 ± 0.6 h | Intravenous | [cite: ] |

| CL (clearance) | 20.4 ± 5.2 mL/min/kg | Intravenous | [cite: ] |

| Vss (volume of distribution) | 10.3 ± 2.5 L/kg | Intravenous | [cite: ] |

| AUC(0–24) (area under the curve) | 1130 ± 260 ng/mL*hr | Intravenous | [cite: ] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of BPR1J-097.

In Vitro FLT3 Kinase Inhibition Assay

This assay quantifies the ability of BPR1J-097 to inhibit the enzymatic activity of recombinant FLT3 kinase. A common method involves a luminescence-based assay that measures ATP consumption.

-

Compound Preparation: A serial dilution of this compound is prepared in DMSO.

-

Reaction Setup: Recombinant FLT3 kinase, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), and the diluted compound are added to the wells of a 384-well plate.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The plate is incubated at room temperature for a defined period (e.g., 1-2 hours).

-

Detection: A kinase detection reagent (e.g., ADP-Glo™) is added to stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity.

-

Data Analysis: The luminescence signal is measured using a plate reader. IC50 values are calculated by fitting the data to a dose-response curve.

Cell Proliferation Assay (GC50 Determination)

This assay assesses the anti-proliferative effect of BPR1J-097 on AML cell lines.

-

Cell Seeding: AML cells (e.g., MV4-11, MOLM-13) are seeded in 96-well plates at an appropriate density.

-

Compound Treatment: A serial dilution of BPR1J-097 is added to the cells.

-

Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.

-

Viability Measurement: A cell viability reagent (e.g., CellTiter-Glo®) is added to each well, and luminescence is measured to determine the number of viable cells.

-

Data Analysis: GC50 (50% growth inhibition concentration) values are determined from the dose-response curves.

Western Blot Analysis of FLT3 and STAT5 Phosphorylation

This technique is used to confirm the mechanism of action of BPR1J-097 by observing the phosphorylation status of FLT3 and its downstream target STAT5.

-

Cell Treatment and Lysis: AML cells are treated with varying concentrations of BPR1J-097 for a specified time (e.g., 2 hours). Cells are then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of FLT3 and STAT5.

-

Detection: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.

AML Xenograft Mouse Model

This in vivo model evaluates the anti-tumor efficacy of BPR1J-097.

-

Cell Implantation: Immunocompromised mice (e.g., nude or NOD/SCID) are subcutaneously injected with a suspension of human AML cells (e.g., MOLM-13).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³), and mice are then randomized into vehicle control and treatment groups.

-

Drug Administration: BPR1J-097 is administered to the treatment group, typically via oral gavage or intravenous injection, at various doses and schedules.

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Efficacy Evaluation: At the end of the study, the tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, a plausible synthetic route can be inferred from general methods for the synthesis of substituted pyrazoles and related analogues. The synthesis would likely involve a multi-step process:

-

Synthesis of the Pyrazole Core: A key step would be the formation of the 3-amino-5-(3-aminophenyl)-1H-pyrazole intermediate. This could potentially be achieved through the condensation of a substituted β-ketonitrile with hydrazine.

-

Sulfonamide Formation: The 3-amino group on the phenyl ring attached to the pyrazole would then be reacted with phenylsulfonyl chloride in the presence of a base to form the sulfonamide linkage.

-

Amide Coupling: The final step would involve the coupling of the 5-amino group of the pyrazole with 4-(4-methylpiperazino)benzoic acid. This is a standard amide bond formation that can be achieved using various coupling reagents (e.g., HATU, HOBt/EDC).

-

Salt Formation: The final free base would be treated with hydrochloric acid in a suitable solvent to yield this compound.

Conclusion

This compound is a potent and selective FLT3 inhibitor with a well-defined mechanism of action and promising preclinical activity against AML. The comprehensive data presented in this technical guide, including its chemical properties, biological activity, and detailed experimental protocols, provide a solid foundation for further investigation and development of BPR1J-097 as a potential therapeutic agent for patients with FLT3-mutated AML. The favorable pharmacokinetic profile and significant in vivo efficacy underscore its potential for clinical translation.

The Discovery and Synthesis of BPR1J-097: A Potent FLT3 Inhibitor for Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BPR1J-097 is a novel and potent small molecule inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of BPR1J-097. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the field of oncology drug discovery and development. This document outlines the mechanism of action of BPR1J-097, its inhibitory activity against FLT3, and its effects on downstream signaling pathways. Detailed experimental protocols for key in vitro assays are provided, along with a summary of its pharmacokinetic properties and in vivo efficacy.

Introduction

Acute myeloid leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Activating mutations in the Fms-like tyrosine kinase 3 (FLT3) gene are one of the most common genetic alterations in AML, occurring in approximately 30% of patients. These mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain, lead to constitutive activation of the FLT3 receptor and its downstream signaling pathways, promoting uncontrolled cell proliferation and survival. Consequently, FLT3 has emerged as a critical therapeutic target for AML.

BPR1J-097, with the chemical name N1-(3-(3-((phenylsulfonyl)amino)phenyl)-1H-pyrazol-5-yl)-4-(4-methylpiperazin-1-yl)benzamide, is a potent and selective FLT3 inhibitor.[1] It was developed to target both wild-type and mutated forms of the FLT3 kinase, offering a promising therapeutic strategy for AML patients with FLT3 mutations.

Mechanism of Action

BPR1J-097 functions as an ATP-competitive inhibitor of the FLT3 kinase. By binding to the ATP-binding pocket of the FLT3 kinase domain, it prevents the autophosphorylation of the receptor. This blockade of FLT3 activation leads to the inhibition of downstream signaling cascades, primarily the STAT5 pathway, which is crucial for the proliferation and survival of FLT3-driven leukemia cells.[1] The inhibition of FLT3 phosphorylation and subsequent downstream signaling ultimately induces apoptosis in AML cells.[1]

Synthesis of BPR1J-097

While a detailed, step-by-step synthesis protocol for BPR1J-097 is not publicly available in the reviewed literature, a plausible synthetic route can be devised based on the synthesis of its core chemical moieties: a substituted pyrazole, a benzamide, and a sulfonamide. The synthesis would likely involve a multi-step process culminating in the coupling of these key fragments.

A potential retrosynthetic analysis suggests the disconnection of the final amide bond, leading to two key intermediates: 5-amino-3-(3-((phenylsulfonyl)amino)phenyl)-1H-pyrazole and 4-(4-methylpiperazin-1-yl)benzoic acid. Each of these intermediates would be synthesized through established organic chemistry reactions. The final step would involve an amide coupling reaction between these two fragments.

Quantitative Data

The inhibitory activity of BPR1J-097 has been quantified through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of BPR1J-097

| Kinase Target | IC50 (nM) |

| FLT3 | 1 - 10 |

IC50 values represent the concentration of BPR1J-097 required to inhibit 50% of the kinase activity.[1]

Table 2: In Vitro Cell Growth Inhibitory Activity of BPR1J-097

| Cell Line | GC50 (nM) |

| MOLM-13 (FLT3-ITD) | 21 ± 7 |

| MV4-11 (FLT3-ITD) | 46 ± 14 |

GC50 values represent the concentration of BPR1J-097 required to inhibit 50% of cell growth.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biological activity of BPR1J-097.

FLT3 Kinase Inhibition Assay

This assay determines the in vitro potency of BPR1J-097 against the FLT3 kinase.

Protocol:

-

Reagents and Materials: Recombinant human FLT3 enzyme, appropriate kinase buffer, ATP, substrate (e.g., a generic tyrosine kinase substrate), BPR1J-097, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure: a. Prepare serial dilutions of BPR1J-097 in the kinase buffer. b. Add the recombinant FLT3 enzyme to the wells of a microplate. c. Add the BPR1J-097 dilutions to the wells containing the enzyme and incubate for a short period. d. Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well. e. Incubate the plate at room temperature for a specified time to allow the kinase reaction to proceed. f. Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence, which correlates with the amount of ADP produced. g. Calculate the percentage of kinase inhibition for each concentration of BPR1J-097 and determine the IC50 value by fitting the data to a dose-response curve.

Cell Growth Inhibition Assay

This assay measures the effect of BPR1J-097 on the proliferation of AML cell lines.

Protocol:

-

Reagents and Materials: AML cell lines (e.g., MOLM-13, MV4-11), appropriate cell culture medium, BPR1J-097, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Procedure: a. Seed the AML cells in a 96-well plate at a predetermined density. b. Add serial dilutions of BPR1J-097 to the wells. c. Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2). d. Add the cell viability reagent to each well and incubate as per the manufacturer's instructions. e. Measure the luminescence, which is proportional to the number of viable cells. f. Calculate the percentage of cell growth inhibition for each concentration of BPR1J-097 and determine the GC50 value.

Western Blot Analysis of FLT3 and STAT5 Phosphorylation

This experiment confirms the mechanism of action of BPR1J-097 by assessing the phosphorylation status of FLT3 and its downstream target STAT5 in AML cells.

Protocol:

-

Reagents and Materials: AML cells, BPR1J-097, lysis buffer, protease and phosphatase inhibitors, primary antibodies (anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5), HRP-conjugated secondary antibody, and a chemiluminescent substrate.

-

Procedure: a. Treat AML cells with various concentrations of BPR1J-097 for a specified time. b. Lyse the cells to extract total protein. c. Determine the protein concentration of each lysate. d. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. e. Block the membrane to prevent non-specific antibody binding. f. Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of FLT3 and STAT5. g. Incubate the membrane with an HRP-conjugated secondary antibody. h. Detect the protein bands using a chemiluminescent substrate and an imaging system. i. Analyze the band intensities to determine the effect of BPR1J-097 on the phosphorylation levels of FLT3 and STAT5.

Pharmacokinetics and In Vivo Efficacy

Pharmacokinetic studies in murine models have shown that BPR1J-097 possesses favorable properties.[1] In vivo efficacy has been demonstrated in AML murine xenograft models, where BPR1J-097 exhibited dose-dependent tumor growth inhibition and regression.[1]

Conclusion

BPR1J-097 is a novel and potent FLT3 inhibitor with significant anti-leukemic activity in preclinical models of AML. Its mechanism of action, involving the inhibition of FLT3 kinase activity and downstream STAT5 signaling, leads to the induction of apoptosis in FLT3-driven AML cells. The favorable pharmacokinetic profile and pronounced in vivo anti-tumor effects make BPR1J-097 a promising candidate for further preclinical and clinical development as a targeted therapy for AML. This technical guide provides a foundational resource for researchers and drug developers working on novel AML therapeutics.

References

BPR1J-097: A Potent FLT3 Inhibitor for Acute Myeloid Leukemia

An In-depth Technical Guide on the In Vitro Inhibitory Activity of BPR1J-097

This technical guide provides a comprehensive overview of the in vitro inhibitory concentration (IC50) of BPR1J-097, a novel and potent small molecule inhibitor of Fms-like tyrosine kinase 3 (FLT3). This document is intended for researchers, scientists, and drug development professionals working in the field of oncology, particularly in the context of Acute Myeloid Leukemia (AML).

Core Efficacy Data: Inhibitory Concentrations of BPR1J-097

BPR1J-097 has demonstrated significant potency against both wild-type and mutated forms of the FLT3 receptor, a key driver in the pathogenesis of certain types of AML. The inhibitory activities have been quantified through various in vitro assays, with the key findings summarized below.

| Target | Assay Type | Cell Line | IC50 / GC50 (nM) | Reference |

| FLT3 Kinase | Kinase Activity Assay | - | 11 | [1] |

| FLT3 Kinase | Kinase Activity Assay | - | 1 - 10 | [2] |

| Cell Growth | Growth Inhibition Assay | MOLM-13 | 21 ± 7 | [2] |

| Cell Growth | Growth Inhibition Assay | MV4-11 | 46 ± 14 | [2] |

IC50: Half maximal inhibitory concentration. GC50: Half maximal growth inhibition concentration.

Signaling Pathway Inhibition

BPR1J-097 exerts its therapeutic effect by inhibiting the FLT3 signaling pathway, which, when constitutively activated by mutations, leads to uncontrolled proliferation of leukemic cells. A primary downstream effector of FLT3 is the Signal Transducer and Activator of Transcription 5 (STAT5). BPR1J-097 has been shown to effectively inhibit the phosphorylation of both FLT3 and STAT5.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments cited in this guide.

FLT3 Kinase Inhibition Assay

This protocol describes a method to determine the direct inhibitory effect of BPR1J-097 on FLT3 kinase activity.

Materials:

-

Recombinant human FLT3 kinase

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ATP

-

FLT3-specific substrate (e.g., a synthetic peptide)

-

BPR1J-097

-

96-well assay plates

-

Detection reagent (e.g., ADP-Glo™)

-

Luminometer

Procedure:

-

Prepare serial dilutions of BPR1J-097 in DMSO and add to the wells of a 96-well plate.

-

Add recombinant FLT3 enzyme diluted in kinase buffer to each well.

-

Incubate for a defined period (e.g., 10-20 minutes) at room temperature to allow the compound to bind to the enzyme.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide to each well.

-

Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Terminate the reaction and quantify the amount of phosphorylated substrate or ATP consumed using a suitable detection method, such as a luminescence-based assay.

-

Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based FLT3 Phosphorylation Assay

This assay measures the ability of BPR1J-097 to inhibit FLT3 autophosphorylation within a cellular context.

Materials:

-

HEK 293T cells transfected with FLT3-WT, FLT3-ITD, or FLT3-D835Y expression plasmids.[2]

-

Cell culture medium (e.g., DMEM) and supplements.

-

BPR1J-097.

-

Lysis buffer.

-

Antibodies: anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5.

-

Western blotting reagents and equipment.

Procedure:

-

Seed HEK 293T cells transfected with the respective FLT3 constructs in culture plates.

-

Allow the cells to adhere and grow for 24 hours.

-

Treat the cells with various concentrations of BPR1J-097 for a specified duration (e.g., 2 hours).[2]

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated and total FLT3 and STAT5.

-

Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the extent of phosphorylation inhibition at different BPR1J-097 concentrations.

Cell Growth Inhibition Assay

This protocol is used to determine the effect of BPR1J-097 on the proliferation of FLT3-dependent AML cell lines, such as MOLM-13 and MV4-11.

Materials:

-

MOLM-13 or MV4-11 cells.

-

Cell culture medium (e.g., RPMI-1640) and supplements.

-

BPR1J-097.

-

96-well cell culture plates.

-

Cell viability reagent (e.g., Resazurin, CellTiter-Glo®).

-

Plate reader (fluorescence or luminescence).

Procedure:

-

Seed MOLM-13 or MV4-11 cells at a predetermined density in a 96-well plate.

-

Add serial dilutions of BPR1J-097 to the wells.

-

Incubate the plate for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).

-

Add a cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the conversion of the reagent by viable cells.

-

Measure the signal (fluorescence or luminescence) using a plate reader.

-

Calculate the percentage of cell growth inhibition relative to untreated control cells.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the GC50 value.

References

BPR1J-097: A Technical Guide on its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPR1J-097 is a novel, potent, and selective small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3). Activating mutations in FLT3 are a significant driver in the pathogenesis of Acute Myeloid Leukemia (AML), making it a key therapeutic target. This document provides a comprehensive overview of the pharmacological properties of BPR1J-097, including its mechanism of action, in vitro and in vivo efficacy, kinase selectivity, and associated experimental methodologies. Quantitative data are presented in structured tables, and key cellular signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its preclinical profile.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases, approximately 30%, involves activating mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor.[1] These mutations, most commonly internal tandem duplications (FLT3-ITD) or point mutations in the kinase domain (FLT3-KDM), lead to constitutive activation of the kinase and downstream signaling pathways that promote cell proliferation and survival.[1] Consequently, FLT3 has emerged as a critical molecular target for AML therapy.

BPR1J-097 is a rationally designed FLT3 kinase inhibitor featuring a novel sulphonamide pharmacophore.[1] It has demonstrated potent inhibitory activity against both wild-type and mutated forms of FLT3, leading to the suppression of tumor growth in preclinical models of AML.[1][2] This guide serves as a technical resource, consolidating the available pharmacological data and methodologies related to the preclinical evaluation of BPR1J-097.

Mechanism of Action and Signaling Pathway

BPR1J-097 exerts its therapeutic effect by directly inhibiting the kinase activity of FLT3. In AML cells harboring activating FLT3 mutations, the receptor is constitutively phosphorylated, leading to the activation of downstream signaling cascades, most notably the Signal Transducer and Activator of Transcription 5 (STAT5) pathway.[1][2] Phosphorylated STAT5 translocates to the nucleus and promotes the transcription of genes essential for cell survival and proliferation.

BPR1J-097 competitively binds to the ATP-binding pocket of the FLT3 kinase domain, preventing its autophosphorylation and subsequent activation. This blockade of FLT3 phosphorylation directly inhibits the downstream phosphorylation and activation of STAT5.[1][2] The ultimate consequence of this signaling inhibition is the induction of apoptosis (programmed cell death) in FLT3-dependent AML cells.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data demonstrating the potency and selectivity of BPR1J-097 from in vitro studies.

Table 1: In Vitro Kinase Inhibitory Activity

| Target Kinase | IC50 (nM) |

| FLT3 (Wild-Type) | 11 ± 7 |

| FLT1 (VEGFR1) | 211 |

| KDR (VEGFR2) | 129 |

Data sourced from in vitro kinase assays.[1]

Table 2: Cellular Growth Inhibition in FLT3-ITD Positive AML Cell Lines

| Cell Line | GC50 (nM) |

| MOLM-13 | 21 ± 7 |

| MV4-11 | 46 ± 14 |

GC50 represents the concentration required for 50% growth inhibition.[1][2]

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the pharmacological properties of BPR1J-097.

In Vitro FLT3 Kinase Activity Assay

This protocol describes a typical luminescence-based kinase assay to determine the IC50 value of BPR1J-097 against recombinant FLT3.

Materials:

-

Recombinant human FLT3 enzyme

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

FLT3 substrate (e.g., a synthetic peptide)

-

BPR1J-097 stock solution (in DMSO)

-

Luminescence-based ADP detection kit

-

White opaque 96- or 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of BPR1J-097 in the kinase assay buffer. Include a DMSO-only control.

-

Enzyme and Substrate Preparation: Dilute the recombinant FLT3 enzyme and the substrate in the kinase assay buffer to their optimal concentrations.

-

Assay Reaction: a. To each well of the assay plate, add the diluted BPR1J-097 or DMSO control. b. Add the diluted FLT3 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for compound binding. c. Initiate the kinase reaction by adding the ATP and substrate mixture to each well. d. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Signal Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent (or equivalent). Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature). b. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30-60 minutes at room temperature).

-

Data Analysis: a. Measure the luminescence of each well using a plate reader. b. Calculate the percentage of kinase inhibition for each concentration of BPR1J-097 relative to the DMSO control. c. Plot the percent inhibition against the logarithm of the BPR1J-097 concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis of FLT3 and STAT5 Phosphorylation

This protocol outlines the procedure for assessing the effect of BPR1J-097 on the phosphorylation status of FLT3 and STAT5 in AML cells.

Materials:

-

FLT3-ITD positive AML cell lines (e.g., MV4-11)

-

Cell culture medium and supplements

-

BPR1J-097 stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: a. Seed MV4-11 cells at an appropriate density. b. Treat the cells with various concentrations of BPR1J-097 or a DMSO vehicle control for a specified time (e.g., 2 hours).

-

Protein Extraction: a. Harvest the cells and wash with ice-cold PBS. b. Lyse the cells in supplemented lysis buffer on ice. c. Clarify the lysates by centrifugation and collect the supernatant. d. Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane in blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the desired primary antibodies overnight at 4°C. f. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again with TBST.

-

Detection and Analysis: a. Apply the ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Murine Xenograft Model of AML

This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of BPR1J-097.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

FLT3-ITD positive AML cell line (e.g., MOLM-13)

-

BPR1J-097 formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: a. Subcutaneously inject a suspension of MOLM-13 cells into the flank of each mouse. b. Monitor the mice for tumor formation.

-

Treatment: a. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. b. Administer BPR1J-097 or the vehicle control to the respective groups according to the desired dosing schedule and route (e.g., oral gavage).

-

Efficacy Evaluation: a. Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly). b. Calculate tumor volume using the formula: (Length x Width²)/2. c. Monitor the body weight and overall health of the mice throughout the study.

-

Study Termination and Analysis: a. Euthanize the mice at the end of the study or when tumors reach a predetermined size. b. Excise the tumors for further analysis (e.g., pharmacodynamic studies). c. Compare the tumor growth rates between the treatment and control groups to determine the anti-tumor efficacy of BPR1J-097.

Conclusion

BPR1J-097 is a highly potent and selective FLT3 kinase inhibitor with a clear mechanism of action. It effectively suppresses the FLT3-STAT5 signaling axis, leading to the induction of apoptosis in AML cells that are dependent on this pathway for survival.[1][2] Preclinical studies have demonstrated its ability to inhibit tumor growth in vivo, coupled with favorable pharmacokinetic properties.[1][2] The data presented in this guide underscore the potential of BPR1J-097 as a therapeutic candidate for the treatment of FLT3-mutated AML. Further preclinical and clinical development is warranted to fully elucidate its therapeutic utility.[2]

References

The Potent Anti-Leukemic Activity of BPR1J-097 in FLT3-ITD Positive Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Activating mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor, particularly internal tandem duplications (FLT3-ITD), are a major driver in the pathogenesis of Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. BPR1J-097 has emerged as a novel and potent small molecule inhibitor of FLT3 kinase. This document provides a comprehensive technical overview of the effects of BPR1J-097 on FLT3-ITD mutant cells, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms and experimental workflows.

Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The FLT3-ITD mutation, present in approximately 25% of AML patients, leads to constitutive activation of the FLT3 receptor, promoting uncontrolled cell proliferation and survival.[1][2] BPR1J-097 is a novel therapeutic agent designed to specifically target this aberrant signaling pathway. This guide delves into the preclinical data supporting the efficacy of BPR1J-097 against FLT3-ITD positive AML.

Quantitative Efficacy of BPR1J-097

BPR1J-097 demonstrates potent and selective inhibitory activity against FLT3 kinase and the proliferation of FLT3-ITD positive AML cell lines. The following tables summarize the key in vitro efficacy data.

Table 1: Kinase Inhibitory Activity of BPR1J-097 [3][4]

| Target Kinase | IC50 (nM) |

| Wild-Type FLT3 | 11 ± 7 |

| FLT3-ITD | 1 - 10 |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Growth Inhibitory Activity of BPR1J-097 in FLT3-ITD+ AML Cell Lines [3]

| Cell Line | Genotype | GC50 (nM) |

| MOLM-13 | FLT3-ITD | 21 ± 7 |

| MV4-11 | FLT3-ITD | 46 ± 14 |

GC50: The half maximal growth inhibition concentration, representing the concentration of a drug that causes 50% inhibition of cellular proliferation.

Mechanism of Action

BPR1J-097 exerts its anti-leukemic effects by directly inhibiting the constitutive phosphorylation of the FLT3-ITD receptor and its downstream signaling effectors. This inhibition disrupts critical pathways for cell survival and proliferation, ultimately leading to apoptosis and cell cycle arrest.

Inhibition of FLT3-ITD Signaling Pathway

The constitutive activation of FLT3-ITD drives several downstream signaling cascades, including the STAT5, PI3K/AKT, and MAPK pathways.[5][6] BPR1J-097 effectively blocks the initial autophosphorylation of the FLT3-ITD receptor, thereby preventing the activation of these pro-survival pathways. A key downstream target that is inhibited is the Signal Transducer and Activator of Transcription 5 (STAT5).[3]

Induction of Apoptosis

By inhibiting the pro-survival signals emanating from the FLT3-ITD receptor, BPR1J-097 triggers programmed cell death, or apoptosis, in FLT3-ITD positive AML cells.[3][7] This is a key mechanism for eliminating the malignant cell population. The induction of apoptosis is often confirmed by observing the cleavage of caspase-3 and poly-ADP-ribose polymerase (PARP).[7]

Induction of Cell Cycle Arrest

In addition to inducing apoptosis, BPR1J-097 can cause a halt in the cell division cycle.[8] Treatment with FLT3 inhibitors has been shown to arrest cells in the G0/G1 phase of the cell cycle, preventing them from replicating their DNA and dividing.[8][9] This effect is mediated by the modulation of cell cycle regulatory proteins.[8]

Experimental Protocols

The following sections provide an overview of the standard methodologies used to evaluate the effect of BPR1J-097 on FLT3-ITD mutant cells.

Cell Culture

FLT3-ITD positive human AML cell lines, such as MOLM-13 and MV4-11, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Kinase Assay

The inhibitory activity of BPR1J-097 against the FLT3 kinase is determined using a biochemical assay. Recombinant FLT3 protein is incubated with a specific substrate and ATP. The kinase reaction is initiated, and the amount of phosphorylated substrate is quantified, typically using a luminescence-based method. The IC50 value is calculated from the dose-response curve of BPR1J-097.

Cell Viability Assay

To determine the GC50, cells are seeded in 96-well plates and treated with various concentrations of BPR1J-097 for a specified period (e.g., 72 hours). Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.

Western Blot Analysis for Phospho-protein Levels

To assess the inhibition of FLT3 and STAT5 phosphorylation, MV4-11 cells are treated with different concentrations of BPR1J-097 for a short duration (e.g., 2 hours).[1] Cells are then lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated FLT3 (p-FLT3), total FLT3, phosphorylated STAT5 (p-STAT5), and total STAT5. A loading control, such as β-actin, is also used. The proteins are visualized using chemiluminescence.

Apoptosis Assay

The induction of apoptosis is quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

Cells are treated with BPR1J-097, harvested, and fixed in ethanol. The fixed cells are then stained with a fluorescent DNA-binding dye, such as propidium iodide, and analyzed by flow cytometry. The DNA content of the cells is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

BPR1J-097 is a potent and selective inhibitor of FLT3 kinase with significant anti-leukemic activity against FLT3-ITD positive AML cells. Its mechanism of action involves the direct inhibition of the FLT3-ITD signaling pathway, leading to the induction of apoptosis and cell cycle arrest. The preclinical data strongly support the further development of BPR1J-097 as a promising therapeutic agent for this high-risk subset of AML patients.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Evaluation of the Antitumor Effects of BPR1J-340, a Potent and Selective FLT3 Inhibitor, Alone or in Combination with an HDAC Inhibitor, Vorinostat, in AML Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Unraveling the Kinase Selectivity Profile of BPR1J-097: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

BPR1J-097 has emerged as a potent inhibitor of Fms-like tyrosine kinase 3 (FLT3), a critical target in the pathogenesis of acute myeloid leukemia (AML). Understanding the precise kinase selectivity profile of this compound is paramount for its continued development as a therapeutic agent. This technical guide provides a comprehensive overview of the kinase selectivity of BPR1J-097, detailing its inhibitory activity against key kinases, the experimental protocols used for these determinations, and the signaling pathways impacted.

Data Presentation: Kinase Inhibition Profile of BPR1J-097

BPR1J-097 demonstrates high potency against FLT3, with weaker activity against other related kinases. The following table summarizes the available quantitative data on its inhibitory activity.

| Kinase Target | IC50 (nM) | Percent Inhibition @ 1µM |

| FLT3 | 11 ± 7[1] | - |

| FLT1 (VEGFR1) | >1000 | 59%[2] |

| KDR (VEGFR2) | >1000 | 91%[2] |

Note: A comprehensive kinome-wide selectivity profile for BPR1J-097 is not publicly available at the time of this writing. The data presented is based on the original publication by Lin et al. (2012).

Experimental Protocols

The following methodologies are based on the in vitro kinase inhibition assays described in the primary literature for BPR1J-097 and related compounds.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines the general steps for determining the in vitro inhibitory activity of a compound against a specific kinase.

General workflow for an in vitro kinase inhibition assay.

Materials:

-

Recombinant human kinases (FLT3, FLT1, KDR)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA)

-

Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)

-

Adenosine triphosphate (ATP)

-

BPR1J-097

-

Assay plates (e.g., 96-well or 384-well)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Plate reader capable of measuring luminescence or absorbance

Procedure:

-

Compound Preparation: Prepare a stock solution of BPR1J-097 in dimethyl sulfoxide (DMSO). Perform serial dilutions in the kinase assay buffer to obtain a range of test concentrations.

-

Assay Reaction:

-

Add the diluted BPR1J-097 or vehicle control (DMSO) to the wells of the assay plate.

-

Add the diluted recombinant kinase to each well.

-

Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound-kinase interaction.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate for a specific duration (e.g., 30-60 minutes) at room temperature to allow for substrate phosphorylation.

-

-

Detection:

-

Stop the kinase reaction and measure the amount of product formed (phosphorylated substrate) or ATP consumed. For luminescence-based assays like ADP-Glo™, this involves adding a reagent that converts the ADP generated into a luminescent signal.

-

Read the signal using a microplate reader.

-

-

Data Analysis:

-

The kinase activity is proportional to the signal measured.

-

Calculate the percentage of kinase inhibition for each concentration of BPR1J-097 relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, by fitting the data to a dose-response curve.

-

Signaling Pathways

BPR1J-097 primarily targets the FLT3 signaling pathway, which is crucial for the proliferation and survival of hematopoietic progenitor cells. Its off-target activity on VEGFRs suggests a potential impact on angiogenesis.

FLT3 Signaling Pathway

The Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a key role in hematopoiesis. Upon binding of its ligand (FLT3L), the receptor dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, including the RAS/MAPK, PI3K/Akt, and STAT5 pathways. These pathways collectively promote cell proliferation, survival, and differentiation. In acute myeloid leukemia (AML), activating mutations in FLT3 lead to constitutive activation of these pathways, driving leukemogenesis.

Simplified FLT3 signaling pathway and the inhibitory action of BPR1J-097.

VEGFR Signaling Pathway in Angiogenesis

Vascular endothelial growth factor receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels. VEGFR1 (FLT1) and VEGFR2 (KDR) are the primary receptors for VEGF-A. Activation of these receptors on endothelial cells triggers downstream signaling pathways, including the PLCγ/PKC and PI3K/Akt pathways, which promote endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels.

Simplified VEGFR signaling pathway in angiogenesis and the inhibitory action of BPR1J-097.

References

Methodological & Application

Application Notes and Protocols for BPR1J-097 in FLT3-Driven AML Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases is driven by mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, most commonly internal tandem duplications (FLT3-ITD), which lead to constitutive activation of the kinase and downstream pro-proliferative and anti-apoptotic signaling pathways. BPR1J-097 is a novel and potent small molecule inhibitor of FLT3 kinase, demonstrating significant anti-leukemic activity in preclinical models of FLT3-driven AML.[1][2] These application notes provide detailed protocols for utilizing BPR1J-097 to study its effects on FLT3-driven AML cell lines, including methods for assessing cell viability, apoptosis, and target engagement.

Mechanism of Action

BPR1J-097 exerts its anti-tumor effects by directly inhibiting the kinase activity of both wild-type and mutated FLT3.[1][2] This inhibition blocks the autophosphorylation of the FLT3 receptor, thereby preventing the activation of downstream signaling cascades critical for leukemic cell survival and proliferation, such as the STAT5 pathway.[1][2] Consequently, treatment of FLT3-driven AML cells with BPR1J-097 leads to the suppression of pro-survival signals and the induction of apoptosis.[1][2]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of BPR1J-097 in well-characterized FLT3-ITD positive human AML cell lines, MOLM-13 and MV4-11.

Table 1: Kinase Inhibitory Activity of BPR1J-097

| Target | IC50 (nM) |

| FLT3 Kinase | 1 - 10 |

IC50 (Half maximal inhibitory concentration) values represent the concentration of BPR1J-097 required to inhibit 50% of the FLT3 kinase activity in vitro.[1][2]

Table 2: Growth Inhibitory Activity of BPR1J-097 in FLT3-ITD AML Cell Lines

| Cell Line | GC50 (nM) |

| MOLM-13 | 21 ± 7 |

| MV4-11 | 46 ± 14 |

GC50 (Half maximal growth inhibitory concentration) values represent the concentration of BPR1J-097 required to inhibit 50% of cell growth.[1][2]

Signaling Pathway

Experimental Protocols

Cell Culture

FLT3-driven AML cell lines, such as MOLM-13 and MV4-11, should be cultured in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

Experimental Workflow

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of BPR1J-097 on the viability of AML cell lines.

Materials:

-

FLT3-driven AML cells (e.g., MOLM-13, MV4-11)

-

BPR1J-097 (stock solution in DMSO)

-

Complete culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

-

Prepare serial dilutions of BPR1J-097 in complete culture medium.

-

Add 100 µL of the BPR1J-097 dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the GC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by BPR1J-097.

Materials:

-

FLT3-driven AML cells

-

BPR1J-097

-

Complete culture medium

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate at a density of 5 x 10^5 cells/well in 2 mL of complete culture medium.

-

Treat the cells with various concentrations of BPR1J-097 and a vehicle control for 24-48 hours.

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Western Blot Analysis for FLT3 and STAT5 Phosphorylation

This protocol is to assess the inhibitory effect of BPR1J-097 on the FLT3 signaling pathway.

Materials:

-

FLT3-driven AML cells

-

BPR1J-097

-

Complete culture medium

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, and a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed cells and treat with BPR1J-097 for 2 hours.[3]

-

Harvest and wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop the blot using an ECL reagent.

-

Capture the chemiluminescent signal using an imaging system and quantify the band intensities.

Troubleshooting

-

Low Cell Viability: Ensure optimal cell culture conditions and check for contamination. Titrate cell seeding density.

-

High Background in Western Blots: Increase the number and duration of washing steps. Optimize antibody concentrations and blocking conditions.

-

No Apoptosis Induction: Confirm the activity of BPR1J-097. Increase the treatment duration or concentration.

-

Inconsistent Results: Maintain consistency in all experimental steps, including cell passage number, reagent preparation, and incubation times.

Conclusion

BPR1J-097 is a potent and selective inhibitor of FLT3 kinase with significant anti-leukemic activity against FLT3-driven AML cell lines. The provided protocols offer a framework for researchers to investigate the cellular and molecular effects of this compound, aiding in the preclinical evaluation and development of novel targeted therapies for AML.

References

Application Notes and Protocols for BPR1J-097 Hydrochloride in Murine Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of BPR1J-097 Hydrochloride, a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, in murine xenograft models of Acute Myeloid Leukemia (AML). The protocols are based on established preclinical studies and are intended to guide researchers in designing and executing in vivo efficacy studies.

Mechanism of Action

This compound is a small molecule inhibitor targeting FLT3, a receptor tyrosine kinase frequently mutated in AML. Activating mutations in FLT3, such as internal tandem duplications (FLT3-ITD), lead to constitutive activation of downstream signaling pathways, promoting leukemic cell proliferation and survival. BPR1J-097 inhibits the phosphorylation of FLT3 and its downstream effector, Signal Transducer and Activator of Transcription 5 (STAT5).[1] This inhibition disrupts the pro-survival signaling cascade, ultimately leading to apoptosis in FLT3-driven AML cells.[1]

The 50% inhibitory concentration (IC50) of BPR1J-097 for FLT3 kinase activity is in the range of 1-10 nM.[1] The 50% growth inhibition concentrations (GC50) for the FLT3-ITD positive AML cell lines MOLM-13 and MV4-11 are 21±7 nM and 46±14 nM, respectively.[1]

Quantitative Data Summary

The following table summarizes the key in vivo dosing parameters for this compound in murine xenograft models.

| Parameter | Details | Reference |

| Drug | This compound | [1] |

| Animal Model | Nude Mice | [1] |

| Tumor Models | MOLM-13 and MV4-11 human AML cell line xenografts | [1] |

| Dose Range | 10 mg/kg and 25 mg/kg | [1] |

| Administration Route | Intravenous (i.v.) | [1] |

Experimental Protocols

Murine Xenograft Model Establishment

1. Cell Line Culture:

-

Culture MOLM-13 or MV4-11 human AML cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Ensure cells are in the logarithmic growth phase and have high viability (>95%) before injection.

2. Animal Models:

-

Use immunodeficient mice (e.g., athymic nude or NOD/SCID) for tumor engraftment.

-

Acclimatize animals to the facility for at least one week before the experiment.

3. Subcutaneous Xenograft Model:

-

Harvest and wash the AML cells with sterile, serum-free media or phosphate-buffered saline (PBS).

-

Resuspend the cells to a final concentration of 1 x 10⁷ cells in 100-200 µL.[2]

-

For some cell lines, mixing the cell suspension with an equal volume of Matrigel may enhance tumor take rate and growth.

-

Inject the cell suspension subcutaneously into the flank of the mice.[2]

-

Monitor the animals for tumor growth. Treatment can be initiated when tumors reach a palpable size (e.g., 100-150 mm³).[2]

4. Systemic (Intravenous) Xenograft Model:

-

Prepare a single-cell suspension of MOLM-13 or MV4-11 cells in sterile PBS.

-

Inject 1 x 10⁷ viable cells per mouse intravenously via the tail vein.[3]

-

For some protocols, a pre-conditioning of the mice with a single intraperitoneal dose of cyclophosphamide (150 mg/kg) 3 days prior to cell implantation may be performed to enhance engraftment.[3]

-

Monitor the mice for signs of disease progression, such as weight loss, lethargy, and hind-limb paralysis.

This compound Administration

1. Preparation of Dosing Solution:

-

The specific vehicle for in vivo administration of this compound is not explicitly detailed in the primary literature. It is recommended to use a vehicle suitable for intravenous injection in mice, such as a solution of 5% DMSO, 40% PEG300, and 55% sterile water, or another appropriate biocompatible solvent system. A pilot study to assess the solubility and tolerability of the chosen vehicle is advised.

2. Dosing and Treatment Schedule:

-

Administer this compound intravenously at doses of 10 mg/kg or 25 mg/kg.[1]

-

The primary literature demonstrating efficacy does not specify the treatment frequency and duration. A common starting point for in vivo efficacy studies with novel compounds is daily or every-other-day administration for a period of 2-4 weeks. It is recommended to perform a pilot study to determine the optimal treatment schedule.

-

A control group receiving the vehicle only must be included in the study design.

3. Monitoring and Efficacy Assessment:

-

Subcutaneous Model: Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Systemic Model: Monitor animal body weight and overall health status daily. Efficacy can be assessed by monitoring for the delay in the onset of disease symptoms and an increase in overall survival.

-

At the end of the study, tumors and relevant organs can be harvested for further analysis (e.g., histology, western blotting, or pharmacokinetic studies).

Visualizations

Signaling Pathway of FLT3 and Inhibition by BPR1J-097

Caption: FLT3 signaling and BPR1J-097 inhibition.

Experimental Workflow for Murine Xenograft Study

Caption: Workflow for BPR1J-097 xenograft studies.

References